2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide
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Overview
Description
2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with a benzyl group at the nitrogen atom and an N-methylacetamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The nitrogen atom of the indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The final step involves the acylation of the 3-position of the indole with N-methylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, which can reduce the benzyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(1-methyl-1H-indol-3-yl)-N-methylacetamide.
Substitution: 2-substituted indole derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as an anticancer or antimicrobial agent.
Chemical Probes: It serves as a chemical probe in studies aimed at understanding the binding interactions with biological targets such as enzymes and receptors.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The benzyl and N-methylacetamide groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylaminehydrochloride: Similar structure but with an ethylamine group instead of an acetamide group.
2-(1-Benzyl-1H-indol-3-yl)-1H-benzo[d]imidazole: Contains a benzo[d]imidazole ring instead of an acetamide group.
Uniqueness
2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylacetamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research in medicinal chemistry and biology.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-18(21)11-15-13-20(12-14-7-3-2-4-8-14)17-10-6-5-9-16(15)17/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGHOYHCJMDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514984 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56999-27-0 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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